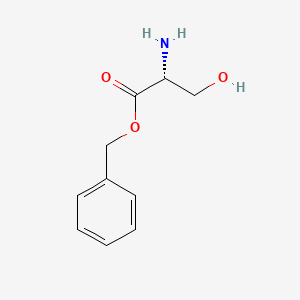

benzyl (2R)-2-amino-3-hydroxypropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations of Benzyl 2r 2 Amino 3 Hydroxypropanoate

Reactions Involving the Amino Group

The primary amino group in benzyl (B1604629) (2R)-2-amino-3-hydroxypropanoate is a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is fundamental to its use in peptide synthesis and the construction of nitrogen-containing molecules.

Acylation and Amidation Reactions

The amino group undergoes facile acylation when treated with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids. This reaction is a cornerstone of peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another. Beyond peptide coupling, acylation is widely used to install protecting groups or other functional moieties. A common strategy involves the introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347), which protects the amine during subsequent transformations. rsc.org

Amidation can also be achieved using standard coupling reagents that activate a carboxylic acid partner for nucleophilic attack by the amino group of the serine ester. For instance, the coupling with long-chain fatty acids like tetradecanoic acid can be mediated by reagents such as ethyl dimethylaminopropyl carbodiimide (EDDQ) in an aprotic solvent like dichloromethane.

| Reaction Type | Reagent(s) | Solvent | Product | Ref. |

| N-Boc Protection | Di-tert-butyl dicarbonate, NaOH | 1,4-Dioxane/Water | N-(tert-butoxycarbonyl)-L-serine | rsc.org |

| Amidation | Tetradecanoic acid, EDDQ | Dichloromethane | N-tetradecanoyl-L-serine benzyl ester | |

| N-Cbz Protection | Benzyl chloroformate | - | N-benzyloxycarbonyl-L-serine benzyl ester | cymitquimica.com |

Alkylation and Reductive Amination Reactions

N-alkylation of the amino group introduces alkyl substituents, modifying the steric and electronic properties of the molecule. This can be achieved through direct alkylation with alkyl halides, such as benzyl bromide, typically in the presence of a base like potassium carbonate to neutralize the acid generated. mdpi.com A more modern approach involves the direct, base-free N-alkylation using alcohols as alkylating agents, catalyzed by transition metal complexes. This method offers high stereochemical retention and produces water as the only byproduct. nih.gov

Reductive amination provides an alternative route to N-alkylation. This two-step, one-pot process involves the initial formation of an imine or Schiff base between the amino group and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). This method is particularly useful for synthesizing complex amine derivatives. chim.it

| Reaction Type | Reagent(s) | Key Features | Product Class | Ref. |

| Direct N-Alkylation | Benzyl bromide, K₂CO₃ | Standard SN2 reaction | N-benzyl-L-serine benzyl ester | mdpi.com |

| Catalytic N-Alkylation | Alcohols, Ruthenium catalyst | Base-free, high retention of stereochemistry | N-alkyl-L-serine benzyl ester | nih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Forms C-N bond via imine reduction | N-substituted-L-serine benzyl ester | chim.it |

Formation of Heterocyclic Scaffolds via Amino Group Reactivity

The amino group is a key functional handle for the construction of nitrogen-containing heterocycles. One of the most powerful methods for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines is the Pictet-Spengler reaction. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. jk-sci.com While benzyl (2R)-2-amino-3-hydroxypropanoate itself is not a β-arylethylamine, its derivatives can be elaborated into suitable precursors for such cyclizations.

More directly, the amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems. For example, oxidation of the hydroxyl group of an N-terminal serine residue to an aldehyde can be followed by intramolecular cyclization and further reactions to yield pyrazine rings. researchgate.net The amino group can also act as a dinucleophile or be used to introduce a nitrogen atom in the synthesis of larger rings or polycyclic structures, which are privileged scaffolds in medicinal chemistry. ibmmpeptide.com

Reactions at the Hydroxyl Group

The primary hydroxyl group of the serine side chain is another site for diverse chemical modifications, including protection, functionalization, and oxidation.

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group can be readily converted into ethers or esters, a common strategy for protection or for introducing specific functionalities. O-benzylation, forming a benzyl ether, is a typical protective measure and can be achieved by treating the N-protected serine ester with benzyl bromide in the presence of a strong base like sodium hydride (NaH). rsc.org Milder, neutral conditions for benzylation have also been developed using reagents like 2-benzyloxypyridine activated with methyl triflate, which are compatible with acid-labile (e.g., Boc) and base-labile functional groups. beilstein-journals.org

Esterification of the hydroxyl group (O-acylation) can be performed using acid chlorides or anhydrides. For example, N-Boc-L-serine benzyl ester reacts with benzoyl chloride in the presence of a base like triethylamine to yield the O-benzoyl derivative. nih.gov Silylation, the formation of a silyl ether using reagents like bis(trimethylsilyl)acetamide (BSA) or silyl chlorides, is another common method for protecting the hydroxyl group under neutral conditions. wikipedia.org

| Reaction Type | Reagent(s) | Base/Catalyst | Product | Ref. |

| O-Benzylation (Ether) | Benzyl bromide | Sodium hydride (NaH) | O-benzyl-L-serine benzyl ester | rsc.org |

| O-Benzoylation (Ester) | Benzoyl chloride | Triethylamine | O-benzoyl-L-serine benzyl ester | nih.gov |

| O-Silylation (Ether) | Silyl chloride | Triethylamine | O-silyl-L-serine benzyl ester | wikipedia.org |

| Neutral O-Benzylation | 2-Benzyloxypyridine, MeOTf | Magnesium oxide (MgO) | O-benzyl-L-serine benzyl ester | beilstein-journals.org |

Oxidation and Reduction Processes of the Hydroxyl Functionality

The primary alcohol of the serine side chain can be selectively oxidized to the corresponding aldehyde. This transformation is synthetically valuable as the resulting β-amino aldehyde is a precursor to many other functionalities. To avoid over-oxidation to the carboxylic acid and to prevent epimerization at the adjacent chiral center, mild oxidation conditions are required. Reagents such as the Dess-Martin periodinane (DMP) and conditions for the Swern oxidation (DMSO, oxalyl chloride, and a hindered base) are highly effective for this purpose. wikipedia.orgwikipedia.org These methods operate at neutral pH and low temperatures, preserving sensitive functional groups. researchgate.netorganic-chemistry.org The resulting aldehyde can be used in subsequent steps, such as Wittig reactions or further oxidation.

Reduction of the primary hydroxyl group is a less common transformation and generally requires a multi-step sequence. It would typically involve converting the alcohol into a good leaving group, such as a tosylate, followed by reduction with a strong hydride reagent.

| Reaction Type | Reagent(s) | Key Features | Product | Ref. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, neutral pH, high chemoselectivity | Benzyl (2R)-2-amino-3-oxopropanoate | wikipedia.orgcapes.gov.br |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | Low temperature, avoids toxic metals | Benzyl (2R)-2-amino-3-oxopropanoate | wikipedia.orgorganic-chemistry.org |

Transformations at the Benzyl Ester Moiety

The benzyl ester is a commonly employed carboxylic acid protecting group in peptide synthesis and other areas of organic chemistry. Its removal or transformation is a key step in many synthetic sequences. This can be achieved through various methods, including hydrolysis, transesterification, and amidation, each with its own set of conditions and considerations.

Controlled Hydrolysis and Saponification

The cleavage of the benzyl ester to yield the parent carboxylic acid, (2R)-2-amino-3-hydroxypropanoic acid (D-serine), can be performed under basic conditions, a process known as saponification. However, the presence of an acidic proton at the α-carbon makes the chiral center susceptible to racemization, particularly under harsh basic conditions. researchgate.netmdpi.com Therefore, controlled and mild reaction conditions are crucial to maintain the enantiomeric purity of the product.

Commonly, saponification is carried out using alkali metal hydroxides. The use of lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents (e.g., THF/H₂O) at controlled temperatures (e.g., 0 °C) is a preferred method for minimizing epimerization. researchgate.netthieme-connect.de The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and benzyl alcohol.

Enzymatic hydrolysis offers an exceptionally mild and selective alternative for deprotection, virtually eliminating the risk of racemization. nih.gov Lipases and esterases, such as Lipase from Candida antarctica (CAL-A) or an esterase from Bacillus subtilis (BS2), can efficiently catalyze the hydrolysis of benzyl esters in aqueous or biphasic systems, often in the presence of co-solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to aid substrate solubility. nih.govnih.gov This method is particularly advantageous for complex and sensitive substrates where chemical methods might lead to side reactions or degradation. nih.gov

Table 1: Conditions for Hydrolysis of Benzyl Amino Acid Esters

| Method | Reagents and Conditions | Key Features |

|---|---|---|

| Chemical Saponification | LiOH, NaOH, or KOH in aqueous organic solvents (THF/H₂O, iPrOH/H₂O). Temperatures often maintained at ~0°C. researchgate.netthieme-connect.degoogle.com | Effective for deprotection, but carries a risk of racemization, especially with stronger bases or at elevated temperatures. thieme-connect.de |

| Enzymatic Hydrolysis | Lipases (e.g., CAL-A) or Esterases (e.g., BS2) in buffer, often with a co-solvent (e.g., DMF, DMSO). nih.govnih.gov | Highly selective, proceeds under very mild pH and temperature conditions, and avoids racemization. nih.gov |

Transesterification Reactions

Transesterification is a process where the benzyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This transformation can be catalyzed by acids, bases, or enzymes. For sensitive substrates like amino acid derivatives, harsh conditions can lead to racemization. A method utilizing an amidine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in combination with a metal salt (e.g., LiBr) has been shown to accelerate transesterification under mild conditions, preserving the stereochemical integrity of the α-carbon. google.com

Enzymatic transesterification is another mild and highly selective method. Lipases are commonly used to catalyze the exchange of the ester group in a non-aqueous or low-water environment, which favors the esterification reaction over hydrolysis. nih.gov This approach is beneficial for its high selectivity and avoidance of harsh reagents.

Amidation Reactions from the Ester Group

The direct conversion of the benzyl ester of D-serine into an amide, such as (2R)-2-amino-N-benzyl-3-hydroxypropanamide, can be achieved by reaction with a primary or secondary amine. nih.govfda.gov This aminolysis reaction can be slow and often requires high temperatures or catalysis to proceed efficiently. mdpi.com Lewis acids can be employed to activate the ester carbonyl towards nucleophilic attack by the amine. nih.gov

A versatile one-pot method involves the conversion of the benzyl ester into a reactive acid chloride intermediate using α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride (FeCl₃). rsc.orgresearchgate.net This intermediate is not isolated but is directly treated with an amine in the presence of a base to yield the desired amide under mild conditions. rsc.orgresearchgate.net This approach provides high yields and is compatible with various functional groups. rsc.org

Table 2: Selected Methods for Amidation of Benzyl Amino Acid Esters

| Method | Reagents and Conditions | Product Example from this compound |

|---|---|---|

| Direct Aminolysis | Amine (e.g., Benzylamine), often with Lewis acid catalyst, heat. mdpi.comnih.gov | (2R)-2-amino-N-benzyl-3-hydroxypropanamide |

| Via Acid Chloride Intermediate | 1. α,α-Dichlorodiphenylmethane, cat. FeCl₃ 2. Amine, Base (e.g., DIPEA) rsc.orgresearchgate.net | N-Substituted (2R)-2-amino-3-hydroxypropanamides |

Stereochemical Implications in Reactivity

The paramount concern in the chemistry of chiral α-amino acid derivatives is the preservation of the stereocenter at the α-carbon. The acidic nature of the α-proton means that under certain conditions, particularly basic or high-temperature environments, deprotonation can occur, leading to a planar enolate intermediate and subsequent loss of stereochemical information upon reprotonation, a process known as racemization. mdpi.com

Preservation of the Chiral Center During Transformations

Maintaining the (R)-configuration of this compound during chemical reactions is critical for its use as a chiral building block. The risk of racemization is highest in reactions that involve the carboxyl group under basic conditions, such as saponification. researchgate.net The mechanism involves the formation of a carbanion intermediate upon abstraction of the α-proton. mdpi.com

Strategies to prevent racemization include:

Use of Mild Reagents: Employing weaker bases like lithium hydroxide instead of sodium or potassium hydroxide, or using enzymatic catalysts which operate under neutral pH. nih.govgoogle.com

Low Reaction Temperatures: Conducting reactions at reduced temperatures (e.g., 0 °C or below) minimizes the rate of enolization and subsequent racemization. thieme-connect.de

Choice of Solvent: The solvent can influence the rate of racemization. Studies on the Fischer-Speier esterification of amino acids have shown that solvents like cyclohexane (B81311) are superior to higher-boiling solvents like toluene (B28343), which can induce racemization. nih.govresearchgate.netnih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a key analytical tool used to confirm the enantiomeric purity of the products obtained from these transformations. nih.govnih.gov

Stereoselective Formation of New Chiral Centers

While preserving the existing stereocenter is crucial, this compound can also serve as a chiral template to direct the formation of new stereocenters in a stereoselective manner. Such reactions typically require prior protection of the existing amino and hydroxyl functional groups to prevent unwanted side reactions and to direct the reactivity.

For instance, after suitable N-protection (e.g., with a Cbz or Boc group) and O-protection, the resulting derivative can undergo reactions where the existing (R)-stereocenter influences the facial selectivity of an attack on a prochiral center elsewhere in the molecule or in a reacting partner. An example of a related strategy involves the stereoselective preparation of β-lactam-containing pseudopeptides, where the stereochemistry of a serine derivative directs the outcome of subsequent cyclization reactions. nih.gov The successful implementation of a Mitsunobu reaction on a dibenzyl-protected serine-containing dipeptide, for example, can proceed with high stereoselectivity, demonstrating the directing effect of the original chiral center. nih.gov These advanced applications underscore the value of this compound as a source of chirality in the synthesis of complex molecules.

Diastereoselective Alkylation and Related Stereocontrol

The stereoselective alkylation of amino acid derivatives is a cornerstone of synthetic organic chemistry, enabling the creation of novel, non-proteinogenic amino acids with tailored side chains. In the context of β-hydroxy α-amino esters like this compound, the existing stereocenter at the α-carbon can be exploited to direct the stereochemical outcome of alkylation at the same position, a process known as diastereoselective alkylation. This strategy is pivotal for accessing α-alkyl-β-hydroxy-α-amino acids, which are valuable chiral building blocks for complex natural products and pharmaceuticals.

A significant challenge in the direct alkylation of simple β-hydroxy α-amino esters is the control of enolate geometry and the subsequent facial selectivity of the electrophilic attack. To overcome this, derivatives are often employed where the amino and hydroxyl groups are incorporated into a rigid cyclic structure. This approach enhances stereocontrol by creating a more defined conformational bias, allowing for predictable and high diastereoselectivity.

Research Findings from Isoserine-Derived Bicyclic N,O-Acetals

A notable study in this area involves the diastereoselective alkylation of chiral bicyclic N,O-acetals derived from isoserine (a constitutional isomer of serine). While not this compound itself, these isoserine derivatives provide a well-documented and highly relevant model for understanding the principles of stereocontrol in the alkylation of β-amino-α-hydroxy acid scaffolds.

In research conducted by Tovillas et al., chiral bicyclic N,O-acetals were synthesized from N-Boc-protected isoserine methyl ester. These rigid structures serve as excellent platforms for stereocontrolled alkylation at the α-position. The enolates of these bicyclic systems were generated at low temperatures using strong, non-nucleophilic bases, followed by quenching with various electrophiles.

The optimized conditions for these alkylations typically involve the use of lithium hexamethyldisilazide (LHMDS) as the base in the presence of hexamethylphosphoramide (HMPA) as an additive. The reactions are generally carried out at -78°C in tetrahydrofuran (THF). The use of HMPA is crucial as it helps to break up lithium enolate aggregates, leading to a more reactive "monomeric" enolate and often improving diastereoselectivity.

The alkylation of these systems has been shown to proceed with good to excellent yields and high levels of diastereoselectivity. The facial selectivity of the alkylation is dictated by the conformation of the bicyclic system, where one face of the enolate is sterically shielded by the chiral scaffold, directing the incoming electrophile to the opposite face. For instance, alkylation of one of the diastereomeric bicyclic N,O-acetals consistently yielded the corresponding α-alkylated products with a significant preference for one diastereomer.

The scope of the reaction has been demonstrated with a variety of electrophiles, including methyl iodide, ethyl triflate, benzyl iodide, and allyl iodide. The results from these studies highlight the robustness of using a rigid chiral auxiliary derived from the amino acid backbone to control the stereochemistry of C-C bond formation.

Below is a summary of the results obtained in the diastereoselective alkylation of a chiral isoserine-derived bicyclic N,O-acetal.

Interactive Data Table: Diastereoselective Alkylation of an Isoserine-Derived Bicyclic N,O-Acetal

| Electrophile | Base | Additive | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Methyl Iodide | LHMDS | HMPA | THF | -78 | 95 | 83:17 |

| Ethyl Triflate | LHMDS | HMPA | THF | -78 | 92 | 85:15 |

| Benzyl Iodide | LHMDS | HMPA | THF | -78 | 91 | 80:20 |

| Allyl Iodide | LHMDS | HMPA | THF | -78 | 93 | 87:13 |

Data sourced from studies on isoserine derivatives, which serve as a model for the reactivity of related β-amino-α-hydroxy esters. acs.org

This methodology, by locking the conformation of the amino acid derivative, provides a reliable and highly diastereoselective route to α-quaternary-β-amino acids. The chiral information inherent in the starting material is effectively translated into the configuration of the newly formed stereocenter. Subsequent hydrolysis of the bicyclic acetal and protecting groups can then furnish the desired enantiomerically pure α-alkyl-β-hydroxy-α-amino acid.

Applications of Benzyl 2r 2 Amino 3 Hydroxypropanoate As a Chiral Synthon in Advanced Organic Synthesis

Utilization in Peptide and Peptidomimetic Synthesis

The incorporation of non-standard amino acids is a cornerstone of modern peptide chemistry, enabling the development of molecules with tailored properties. Benzyl (B1604629) (2R)-2-amino-3-hydroxypropanoate serves as a key reagent for introducing the D-serine moiety into peptide backbones, a modification that can confer significant advantages in terms of stability and biological activity. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for assembling peptides by sequentially adding amino acid residues to a growing chain anchored to an insoluble polymer resin. nih.gov A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. libretexts.org Benzyl (2R)-2-amino-3-hydroxypropanoate is ideally suited for this methodology as it comes with its carboxylic acid function pre-protected as a benzyl ester. sigmaaldrich.comnih.gov

This benzyl (Bzl) protection is stable under the conditions required to remove many common N-terminal protecting groups (like Boc or Fmoc), allowing for the stepwise elongation of the peptide chain from the N-terminus of the D-serine residue. The benzyl ester is typically considered a semi-permanent protecting group, often employed in the Boc/Bzl protection strategy, which is removed during the final acidolytic cleavage step that releases the completed peptide from the resin. masterorganicchemistry.comnih.gov The use of this synthon thus allows for the precise and efficient incorporation of a D-serine unit at any desired position within a peptide sequence.

| Functional Group | Protecting Group | Role / Purpose | Typical Cleavage Condition |

|---|---|---|---|

| α-Amino (N-terminus) | Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protection to allow for stepwise coupling of the next amino acid. | Acid (e.g., TFA) for Boc; Base (e.g., Piperidine) for Fmoc. libretexts.org |

| Carboxyl (C-terminus) | Benzyl (Bzl) | Prevents the carboxyl group from reacting during chain elongation. libretexts.org | Strong acid (e.g., HF) or catalytic hydrogenolysis. libretexts.org |

| Side-Chain Hydroxyl (-OH) | Often protected with groups like tert-Butyl (t-Bu) or Benzyl (Bzl) | Prevents side-chain acylation or other side reactions during synthesis. | Acidolytic cleavage along with resin cleavage. |

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a powerful technique, particularly for large-scale production and the synthesis of shorter peptides or fragments. The core principles of functional group protection are equally vital in this approach. masterorganicchemistry.com this compound is also a valuable intermediate in solution-phase methods. nih.gov The benzyl ester protection of the C-terminus prevents intramolecular or intermolecular side reactions, allowing for clean coupling of an N-protected amino acid to the free amine of the D-serine benzyl ester. libretexts.orgnih.gov

Recent advancements have demonstrated the utility of the Boc/Benzyl ester protection strategy in scalable, solution-phase flow chemistry systems for the synthesis of complex peptide precursors, highlighting the continued relevance of this protection scheme. nih.gov Furthermore, environmentally friendlier, one-step methods have been developed to prepare enantiomerically pure D-amino acid benzyl esters, including that of serine, ensuring a sustainable supply of these crucial intermediates for synthesis. nih.gov

The primary motivation for using this compound is to incorporate a D-amino acid into a peptide sequence. nih.gov Peptides constructed exclusively from L-amino acids are often susceptible to rapid degradation in vivo by proteases, limiting their therapeutic potential. The introduction of D-amino acids can render peptide bonds in their vicinity unrecognizable to these enzymes, significantly increasing the peptide's metabolic stability and biological half-life. nih.govwikipedia.org

D-amino acids are found in a wide variety of natural products and are often essential for their function. nih.gov In some cases, the substitution of a D-amino acid with its L-enantiomer can lead to a dramatic loss of biological activity, demonstrating that both the amino acid side chain and its specific chirality are critical. nih.gov Therefore, the use of synthons like this compound is a key strategy in peptidomimetic design, enabling the creation of peptides with enhanced proteolytic resistance, constrained conformations, and novel pharmacological profiles.

Precursor for the Synthesis of Complex Natural Products and Analogues

Beyond peptide synthesis, the true versatility of this compound is revealed in its use as a chiral pool starting material. The term "chiral pool" refers to the use of inexpensive, enantiomerically pure natural compounds as starting materials to impart chirality to a synthetic target, thereby avoiding the need for asymmetric synthesis or chiral resolution. D-serine and its derivatives are excellent examples of this concept, providing a reliable stereocenter that can be carried through a synthetic sequence to produce complex, optically active molecules. researchgate.netnih.gov

The stereodefined structure of D-serine has been leveraged for the total synthesis of several complex natural products. Its functional groups serve as handles for elaboration into intricate ring systems and functionalized side chains.

Alkaloids : In synthetic routes toward the complex marine alkaloid Manzamine A, serine has been employed as the initial chiral synthon to construct key tricyclic intermediates, establishing the stereochemistry that is propagated through the rest of the synthesis. researchgate.net

β-Lactams : Derivatives of serine are used in the stereoselective synthesis of β-lactams, which are the core structures of numerous antibiotics. nih.gov The amino and hydroxyl groups can be manipulated to form the four-membered ring with the correct stereochemical configuration essential for biological activity, such as inhibiting bacterial cell wall synthesis or acting as serine protease inhibitors. nih.govyoutube.com

Chiral Lipids : A stereospecific method has been developed to convert optically active serine into chiral glycerides. nih.gov This process involves the diazotization of serine to glyceric acid with retention of configuration, providing an entry into enantiopure intermediates for the synthesis of complex lipids. nih.gov

The arrangement of the amine, hydroxyl, and carboxylate functionalities in D-serine makes it an ideal precursor for a variety of chiral heterocyclic systems through intramolecular cyclization and related transformations.

Oxazolines : D-serine esters are excellent substrates for dehydrative cyclization to furnish chiral 2-oxazolines. mdpi.comeurekaselect.com This transformation can be promoted by various reagents and proceeds with high stereochemical fidelity. mdpi.com The resulting oxazolines are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations, including the synthesis of bioactive molecules and N-functionalized peptides. orgsyn.orgnih.gov

Piperidines : Serine derivatives are valuable starting points for the asymmetric synthesis of highly substituted piperidines, a scaffold present in countless natural products and pharmaceuticals. whiterose.ac.ukacs.org Synthetic strategies often involve converting serine into a key intermediate, such as a chiral aldehyde equivalent or an organozinc reagent, which then undergoes cyclization reactions to form the six-membered piperidine (B6355638) ring with excellent control over stereochemistry. whiterose.ac.ukuq.edu.au

| Heterocyclic System | General Synthetic Strategy | Reference |

|---|---|---|

| Oxazolines | Dehydrative cyclization of N-acyl serine derivatives. | mdpi.comeurekaselect.com |

| Piperidines | Cyclization of serine-derived organozinc reagents or Claisen rearrangement of tetrahydropyridinol intermediates. | whiterose.ac.ukacs.org |

| Dihydrooxazines | Lewis acid-promoted reaction between aldehydes and 1,3-hydroxyalkyl azides derived from serine. | nih.gov |

| β-Lactams | Condensation of imines with ketenes or enolates derived from serine-based precursors (Staudinger synthesis or related reactions). | nih.gov |

Role in the Development of Chiral Catalysts and Ligands

The inherent chirality of this compound makes it an attractive starting material for the synthesis of novel chiral ligands and catalysts for asymmetric synthesis. The strategic modification of its functional groups allows for the creation of a diverse array of molecular architectures capable of inducing stereoselectivity in chemical transformations.

The amino and hydroxyl functionalities of this compound serve as key handles for derivatization. These groups can be readily transformed into various coordinating moieties, such as phosphines, oxazolines, or amides, which are common features of successful chiral ligands. For instance, the amino group can be acylated or reductively aminated to introduce bulky substituents that can create a well-defined chiral pocket around a metal center. Similarly, the hydroxyl group can be etherified or esterified to modulate the steric and electronic properties of the resulting ligand.

While specific examples of catalysts derived directly from this compound are not extensively documented in peer-reviewed literature, the principles of its use can be inferred from the broader field of amino acid-derived catalysts. The general strategy involves the synthesis of bidentate or tridentate ligands that can coordinate to a transition metal, such as palladium, rhodium, or ruthenium. The stereochemistry of the original amino acid derivative then dictates the spatial arrangement of the ligand around the metal, influencing the trajectory of incoming reactants and favoring the formation of one enantiomer of the product over the other.

A pertinent example of a related concept is the use of amino acid esters in catalytic asymmetric reactions like the Tsuji-Trost benzylation. In these reactions, a chiral aldehyde, in conjunction with a palladium species and a Lewis acid, can facilitate the enantioselective formation of α-benzyl amino acids mdpi.com. This highlights the utility of the core amino acid ester structure in creating a chiral environment for catalysis.

This compound and its derivatives are valuable tools for studying the mechanisms and outcomes of stereoselective reactions. By incorporating this chiral synthon into a reactant, chemists can probe the stereochemical course of a reaction and gain insights into the transition state geometry. The well-defined stereocenter of the molecule acts as a stereochemical reporter, allowing for the determination of facial selectivity in reactions such as nucleophilic additions, cycloadditions, and aldol (B89426) reactions.

The analysis of diastereomeric ratios in the products of reactions involving this compound can provide crucial information about the factors governing stereoselectivity. For example, the interplay of steric hindrance, electronic effects, and chelation control can be systematically investigated by modifying the structure of the chiral synthon and observing the resulting changes in the stereochemical outcome. While direct studies employing this compound for this purpose are not widely reported, the use of similar chiral amino acid derivatives is a common practice in mechanistic organic chemistry.

Application in Advanced Materials Science

The unique structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of chiral polymers and supramolecular assemblies. The ability to introduce chirality at the molecular level can lead to materials with novel optical, electronic, and recognition properties.

Chiral polymers, which possess a regular, repeating stereochemical structure, are of great interest for applications such as chiral chromatography, enantioselective catalysis, and chiroptical devices. This compound can serve as a chiral monomer for the synthesis of such polymers. The polymerization can proceed through various functional groups after appropriate modification.

For instance, the amino and carboxyl groups can be used to form polyamide or polyester (B1180765) backbones. The resulting polymers would have a defined stereochemistry at each repeating unit, leading to a helical or other ordered secondary structure. While the direct polymerization of this compound is not a common example, related chiral monomers are used to create polymers with predictable stereochemistry. A similar concept is seen in the synthesis of poly[benzyl β-(2R,3S)-3-methylmalate] from a chiral lactone precursor, which results in a highly isotactic crystalline polymer nih.gov. This demonstrates the principle of transferring chirality from a small molecule synthon to a macromolecular architecture.

Table 1: Examples of Chiral Monomers and their Polymerization (Conceptual)

| Chiral Monomer Precursor | Polymerization Method | Resulting Chiral Polymer | Potential Application |

| This compound | Polycondensation | Chiral Polyamide/Polyester | Chiral stationary phase |

| D-(+)-α-methyl benzyl methacryloylamine | Radical Polymerization | Poly(D-(+)-α-methyl benzyl methacryloylamine) | Chiroptical materials |

| Benzyl (3R,4R)-3-methylmalolactonate | Anionic Ring Opening | Poly[benzyl β-(2R,3S)-3-methylmalate] nih.gov | Biodegradable materials |

This table is illustrative and conceptual for this compound.

Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The introduction of chiral building blocks like this compound into these assemblies can lead to the formation of chiral supramolecular structures, such as helices, sheets, and tubes.

The amino and hydroxyl groups of this compound are excellent hydrogen bond donors, while the carboxyl group (after deprotection) can act as a hydrogen bond acceptor. These interactions can direct the self-assembly of the molecule or its derivatives into well-defined, chiral architectures. Furthermore, the benzyl group can participate in π-π stacking interactions, providing an additional driving force for assembly.

Research into chiral supramolecular polymers assembled from amino-acid-substituted biphenyldiimides demonstrates that the amino acid side chains play a crucial role in stabilizing or destabilizing the resulting assemblies. This underscores the potential for the specific functionalities of this compound to direct the formation of organized chiral supramolecular structures with tunable properties.

Advanced Spectroscopic and Stereochemical Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like benzyl (B1604629) (2R)-2-amino-3-hydroxypropanoate in solution. It provides atom-level information on the chemical environment and connectivity.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and piecing together the molecular structure. youtube.comsdsu.edu For benzyl (2R)-2-amino-3-hydroxypropanoate, a suite of 2D NMR experiments would be employed for complete structural verification. youtube.comprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the α-proton (Hα), the two diastereotopic β-protons (Hβ), and the amine (NH₂) protons, establishing the core amino alcohol fragment. It would also show correlations among the aromatic protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.comyoutube.com It allows for the definitive assignment of each carbon atom by linking it to its known proton signal. For instance, the α-proton signal would correlate with the α-carbon signal, and the benzylic CH₂ protons would correlate with the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). youtube.comsdsu.edu HMBC is vital for connecting different structural fragments. Key correlations would include the benzylic CH₂ protons to the ester carbonyl carbon and the quaternary aromatic carbon, as well as the Hα and Hβ protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. ethz.ch This is particularly useful for determining stereochemistry and preferred conformations in solution. For example, NOE cross-peaks could be observed between the benzylic protons and the aromatic protons, helping to define the orientation of the ester group relative to the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Phenyl-H | 7.3-7.4 (m, 5H) | 128.0-129.0, 135.0 (quat.) | COSY: Among aromatic protons. HMBC: To benzylic carbon. |

| Benzylic CH₂ | 5.2 (s, 2H) | 67.0 | HSQC: To benzylic carbon. HMBC: To carbonyl carbon, quaternary phenyl-C. |

| Carbonyl C=O | - | 172.0 | HMBC: From α-H, β-H₂, benzylic CH₂. |

| α-CH | 3.8 (t, 1H) | 56.0 | COSY: To β-H₂, NH₂. HSQC: To α-C. HMBC: To carbonyl C, β-C. |

| β-CH₂ | 3.6 (d, 2H) | 63.0 | COSY: To α-H. HSQC: To β-C. HMBC: To α-C, carbonyl C. |

| NH₂ | ~2.0 (br s, 2H) | - | COSY: To α-H. |

| OH | ~2.5 (br s, 1H) | - | No typical correlations. |

This is an interactive table. Click on the headers to sort.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in their crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, offering insights into the local environment and intermolecular packing. nih.govnih.gov

For this compound, ssNMR could be used to:

Determine the number of unique molecules in the asymmetric unit of the crystal lattice by observing the multiplication of NMR signals.

Analyze molecular conformation. By measuring chemical shift anisotropies (CSA) and dipolar couplings, ssNMR can define torsion angles and characterize the preferred conformation of the molecule in the solid state, which may differ from its solution conformation. researchgate.net

Probe intermolecular interactions, such as hydrogen bonding. Changes in the chemical shifts of the amine and hydroxyl groups can provide direct evidence of their involvement in the crystal's hydrogen-bonding network.

Study dynamic processes. Temperature-dependent ssNMR experiments can reveal dynamic processes like the rotation of the ammonium (B1175870) or hydroxyl groups within the crystal lattice, providing information on the energy barriers for these motions. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left- and right-circularly polarized light. These methods are particularly powerful for assigning the absolute configuration of stereocenters.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, a plot of molar ellipticity ([θ]) versus wavelength, is highly sensitive to the molecule's absolute configuration and conformation. acs.org

For this compound, the ECD spectrum would be dominated by electronic transitions associated with its chromophores: the phenyl ring of the benzyl group and the ester carbonyl group. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the (R) configuration at the α-carbon. nih.gov Theoretical calculations of the ECD spectrum using time-dependent density functional theory (TD-DFT) can be compared with the experimental spectrum to provide a confident assignment of the absolute configuration. researchgate.net The spectrum of the (2S)-enantiomer would be a mirror image of the (2R)-enantiomer's spectrum.

Optical rotation is the macroscopic manifestation of chirality, where a solution of a chiral compound rotates the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). researchgate.net

The enantiomeric purity of a sample of this compound can be determined by measuring its optical rotation. The enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other, is directly equal to the optical purity. libretexts.orgmasterorganicchemistry.com The formula is:

Optical Purity (%) = (Measured Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

An enantiomerically pure sample of this compound would exhibit a specific rotation corresponding to the literature value for the pure (R)-enantiomer. A racemic mixture (50:50 mixture of R and S enantiomers) would have an optical rotation of zero. Any measured value between these extremes indicates a mixture of enantiomers, from which the enantiomeric excess can be calculated. masterorganicchemistry.com This measurement is a critical quality control parameter for ensuring the stereochemical integrity of the compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide subtle details about molecular conformation and hydrogen bonding. researchgate.netresearchgate.net The IR and Raman spectra are often complementary.

For this compound, the spectra would display characteristic absorption or scattering bands for its various functional groups. nih.gov

O-H and N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ in the IR spectrum would confirm the presence of the hydroxyl (-OH) and primary amine (-NH₂) groups. The exact position and shape of these bands are sensitive to hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the benzylic, α-carbon, and β-carbon positions.

Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ is a clear indicator of the ester carbonyl group. Its position can shift depending on the local electronic and conformational environment.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region arise from the C-O single bonds of the ester and the alcohol.

By comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. This analysis can also reveal the presence of specific conformers, as different spatial arrangements of atoms can lead to slight shifts in vibrational frequencies. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| -OH / -NH₂ | O-H / N-H stretch | 3200 - 3500 (broad) | IR |

| Aromatic C-H | C-H stretch | 3000 - 3100 (sharp) | IR, Raman |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | IR, Raman |

| Ester C=O | C=O stretch | 1730 - 1750 (strong, sharp) | IR |

| Aromatic C=C | C=C stretch | 1450 - 1600 | IR, Raman |

| Ester/Alcohol C-O | C-O stretch | 1000 - 1300 (strong) | IR |

This is an interactive table. Click on the headers to sort.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| D-Serine |

| L-Serine |

| Benzyl (2S)-2-amino-3-hydroxypropanoate |

| O-phospho-L-serine |

| Poly-serine |

| L-Serine benzyl ester hydrochloride |

| Racemic acid |

| l-tartaric acid |

X-ray Crystallography for Precise Structural and Absolute Stereochemical Determination

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

For derivatives of this compound, single-crystal X-ray diffraction has been successfully employed to confirm the absolute configuration. In a study of MB-102, a compound synthesized by coupling D-serine benzyl ester, the crystal structure was determined to confirm the D,D chirality. medibeacon.com The analysis revealed a monoclinic crystal system with a P21 space group. medibeacon.com This level of detailed structural information is critical in fields like medicinal chemistry, where the biological activity of a molecule is intrinsically linked to its specific stereoisomeric form.

Similarly, X-ray powder diffraction (XRPD) is a valuable tool for characterizing the solid-state properties of crystalline materials, including diastereomeric salts formed during chiral resolutions. The analysis of diastereomeric salts of D-serine benzyl ester with resolving agents like 2,3-dibenzoyl-d-tartaric acid has been performed using XRPD to understand their solid-phase behavior, which is essential for developing efficient separation processes. researchgate.net

Table 1: Crystallographic Data for an MB-102 Crystal Grown from a Solution Containing D-Serine Benzyl Ester Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 8.7526(4) |

| b (Å) | 19.1688(8) |

| c (Å) | 26.3752(11) |

| α (°) | 90 |

| β (°) | 90.669(3) |

| γ (°) | 90 |

| Volume (ų) | 4424.9(3) |

Data sourced from a study on a derivative of D-serine benzyl ester. medibeacon.com

Advanced Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced mass spectrometry techniques offer enhanced capabilities for structural elucidation and the detection of trace-level impurities.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental formula of a compound and its fragments. This is a critical step in confirming the identity of a synthesized molecule and distinguishing it from compounds with the same nominal mass.

For derivatives of D-serine benzyl ester, HRMS has been utilized to confirm their elemental composition. For instance, in the synthesis of N-acylated derivatives of D-serine benzyl ester, high-resolution mass spectrometry (electrospray ionization-time of flight, ESI-TOF) was used to verify the expected molecular formulas. The calculated mass for the [M+H]⁺ ion of an N-acylated derivative was 562.4471, with the found mass being 562.4481, confirming the composition C₃₄H₅₉NO₅. nih.gov Similarly, a trichloroethyl-protected D-serine benzyl ester derivative yielded an [M+H]⁺ ion at m/z 370.0018, consistent with the calculated mass of 370.0016 for the formula C₁₃H₁₄Cl₃NO₅. nih.gov Another study reported the use of fast atom bombardment (FAB) HRMS for a different derivative of D-serine benzyl ester hydrochloride, further illustrating the utility of this technique. amazonaws.com

Table 2: HRMS Data for N-Acylated Derivatives of D-Serine Benzyl Ester

| Derivative | Ion | Calculated m/z | Found m/z | Elemental Formula |

| N-((R)-3-decyloxytetradecanoyl)-D-serine benzyl ester | [M+H]⁺ | 562.4471 | 562.4481 | C₃₄H₅₉NO₅ |

| N-(2,2,2-trichloroethoxycarbonyl)-D-serine benzyl ester | [M+H]⁺ | 370.0016 | 370.0018 | C₁₃H₁₄Cl₃NO₅ |

Data sourced from studies on derivatives of D-serine benzyl ester. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio, subjecting it to fragmentation, and then analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information, helping to piece together the connectivity of the molecule. This is particularly useful for identifying and characterizing impurities, as their unique fragmentation patterns can be distinguished from that of the main compound.

While specific MS/MS fragmentation studies for this compound are not extensively detailed in the public domain, the general principles of peptide and amino acid ester fragmentation are well-established. For this compound, characteristic fragmentation would be expected to involve the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxycarbonyl group (135 Da), as well as cleavages around the amino and hydroxyl functional groups. A detailed MS/MS analysis would be instrumental in creating a comprehensive profile of the compound, aiding in the identification of synthesis-related impurities or degradation products.

Computational and Theoretical Studies on Benzyl 2r 2 Amino 3 Hydroxypropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool for studying medium-sized organic molecules like benzyl (B1604629) (2R)-2-amino-3-hydroxypropanoate due to its favorable balance between computational cost and accuracy. DFT calculations are employed to determine optimized geometries, electronic energies, and various reactivity descriptors.

For benzyl (2R)-2-amino-3-hydroxypropanoate, DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electron density and identify the most reactive sites within the molecule. dergipark.org.tr Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can provide insights into intramolecular interactions, such as hydrogen bonding between the hydroxyl or amino groups and the ester carbonyl, which significantly influence the molecule's conformational preferences. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -0.8 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations on similar molecules.

Ab Initio Methods for Energetic and Spectroscopic Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate energetic and spectroscopic data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to refine the results obtained from DFT. researchgate.net

For this compound, ab initio calculations are particularly useful for obtaining precise relative energies of different conformers. acs.org This is crucial for understanding the potential energy surface of the molecule and identifying the most stable structures. These high-level calculations are also instrumental in accurately predicting spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr

Conformational Analysis and Molecular Dynamics Simulations

The biological function of a molecule is intimately linked to its three-dimensional structure. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time.

Prediction of Stable Conformers and Interconversion Barriers

Computational methods can systematically explore the conformational space to identify the most stable conformers. researchgate.netresearchgate.net This is often achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. The results of such an analysis reveal the low-energy (and therefore most populated) conformations. Intramolecular hydrogen bonding plays a significant role in stabilizing certain conformers. nih.gov The energy barriers between these conformers can also be calculated, providing insight into the flexibility of the molecule and the timescale of conformational changes.

Table 2: Relative Energies of Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-O-H) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 | O-H···N hydrogen bond |

| 2 | ~180° (anti) | 1.2 | Steric minimization |

| 3 | ~-60° (gauche) | 0.8 | O-H···O=C hydrogen bond |

Note: The data is illustrative and based on typical conformational preferences of serine derivatives.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Molecular dynamics (MD) simulations are well-suited to study these effects by explicitly including solvent molecules in the computational model. nih.gov

For this compound, MD simulations in different solvents (e.g., water, chloroform) can reveal how the solvent interacts with the solute and affects its conformational equilibrium. nih.gov In polar solvents like water, conformations that maximize hydrogen bonding with the solvent will be favored. In nonpolar solvents, intramolecular hydrogen bonds are more likely to persist. These simulations also provide a dynamic picture of the molecule's behavior, including fluctuations in bond lengths, angles, and dihedral angles over time.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating spectroscopic parameters for different conformers, it is possible to correlate experimental spectra with specific molecular structures.

For this compound, theoretical calculations can predict key spectroscopic features:

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT and ab initio methods. dergipark.org.trlongdom.org These calculations help in assigning the peaks in an experimental IR spectrum to specific vibrational modes, such as the stretching of the O-H, N-H, and C=O bonds. The positions of these peaks can be sensitive to hydrogen bonding and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.trnih.gov By comparing the calculated chemical shifts for different conformers with experimental data, it is possible to deduce the dominant conformation in solution.

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound will exhibit a circular dichroism spectrum. Theoretical calculations can predict the CD spectrum, which is highly sensitive to the molecule's three-dimensional structure. mdpi.com

Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Technique | Predicted Parameter | Assignment |

| IR | ~3400 cm⁻¹ | O-H stretch (hydrogen-bonded) |

| IR | ~3350 cm⁻¹ | N-H stretch (hydrogen-bonded) |

| IR | ~1730 cm⁻¹ | C=O stretch (ester) |

| ¹H NMR | ~7.3 ppm | Aromatic protons |

| ¹H NMR | ~5.2 ppm | Benzyl CH₂ |

| ¹H NMR | ~4.0 ppm | Cα-H |

| ¹³C NMR | ~172 ppm | C=O (ester) |

| ¹³C NMR | ~135 ppm | Aromatic C (ipso) |

| ¹³C NMR | ~67 ppm | Benzyl CH₂ |

| ¹³C NMR | ~62 ppm | Cβ (CH₂OH) |

| ¹³C NMR | ~56 ppm | Cα |

Note: These are representative values and can vary depending on the computational method and solvent environment.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for verifying molecular structures and understanding their electronic environment. For this compound, this would typically involve Density Functional Theory (DFT) calculations. The process would begin with a thorough conformational search to identify the most stable geometries of the molecule. For each significant conformer, the magnetic shielding constants would be calculated using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p) or larger).

The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The final predicted spectrum is often a Boltzmann-averaged spectrum of the most stable conformers, which accounts for the dynamic nature of the molecule in solution. The accuracy of these predictions is crucial for assigning experimental NMR signals and can reveal subtle stereoelectronic effects within the molecule.

Interactive Data Table: Representative Theoretical vs. Experimental Chemical Shifts

A representative table, based on general knowledge of similar compounds, is shown below. Specific computational data for this compound is not available in the cited literature.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Cα | 55-60 | Data not available |

| Cβ | 62-67 | Data not available |

| C=O | 170-175 | Data not available |

| ¹Hα | 3.8-4.2 | Data not available |

| ¹Hβ | 3.9-4.3 | Data not available |

Theoretical Vibrational and Chiroptical Spectra Calculations

Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman, and chiroptical spectra, like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are indispensable for determining the absolute configuration of chiral molecules.

For this compound, these calculations would also start with identifying the low-energy conformers. Using DFT, the harmonic vibrational frequencies and intensities are calculated for each conformer to generate the theoretical IR and Raman spectra. For VCD spectra, the atomic polar and axial tensors are also computed. The final predicted spectra are Boltzmann-averaged over the contributing conformers. Comparing the predicted VCD spectrum with the experimental one allows for an unambiguous assignment of the absolute stereochemistry. Similarly, time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and rotational strengths to predict the ECD spectrum, which is characteristic of the molecule's three-dimensional structure.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the origins of selectivity.

Investigation of Transition States and Reaction Pathways

When this compound participates in a reaction, for instance, in peptide synthesis or enzymatic transformations, computational methods can map out the entire reaction coordinate. nih.gov This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. DFT calculations are commonly employed to determine the geometries and energies of these species.

By identifying the transition state and calculating its vibrational frequencies, one can confirm it is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate. nih.gov This type of analysis can distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms.

Understanding Stereoselectivity through Computational Modeling

Computational modeling is particularly valuable for understanding the origins of stereoselectivity in reactions involving chiral molecules like this compound. In stereoselective reactions, different diastereomeric transition states lead to the formation of different stereoisomeric products.

By calculating the energies of these competing transition states, it is possible to predict which stereoisomer will be the major product. The energy difference between the diastereomeric transition states determines the enantiomeric or diastereomeric excess. These models can account for the subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereochemical outcome of a reaction. This understanding is crucial for the rational design of stereoselective syntheses.

Future Research Directions and Emerging Methodologies for Benzyl 2r 2 Amino 3 Hydroxypropanoate

Development of Novel and More Efficient Asymmetric Synthetic Routes

The development of efficient and stereoselective synthetic routes to enantiomerically pure compounds like benzyl (B1604629) (2R)-2-amino-3-hydroxypropanoate is a cornerstone of modern organic chemistry. Future research in this area is directed towards several key objectives:

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Research is anticipated to focus on the discovery and engineering of novel enzymes, such as transaminases and esterases, for the asymmetric synthesis of benzyl (2R)-2-amino-3-hydroxypropanoate and its derivatives. Biocatalytic methods can offer high enantioselectivity under mild reaction conditions, reducing the environmental impact of the synthesis.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. Future investigations will likely explore the use of small organic molecules as catalysts for the stereoselective synthesis of precursors to this compound. This approach avoids the use of potentially toxic and expensive metal catalysts.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and product consistency. The development of continuous flow processes for the synthesis and purification of this compound could lead to more efficient and cost-effective manufacturing.

Exploration of New Catalytic Applications and Systems

The inherent chirality and functional groups of this compound make it an attractive candidate for use as a chiral ligand or catalyst in asymmetric synthesis. The benzyl ester group can enhance the substrate affinity and broaden the substrate specificity of enzyme catalysts in chemoenzymatic copolymerization acs.org.

Future research is expected to explore:

Transition Metal Catalysis: Derivatives of this compound can be designed to act as chiral ligands for transition metal catalysts. These catalytic systems could be applied to a wide range of asymmetric transformations, such as hydrogenations, carbon-carbon bond-forming reactions, and oxidations.

Organocatalysis: The amino and hydroxyl groups of this compound can be modified to create novel organocatalysts. These catalysts could be employed in reactions such as aldol (B89426) and Michael additions, providing access to a diverse range of chiral molecules.

Integration into Advanced Supramolecular Chemistry and Nanotechnology

The ability of chiral molecules to self-assemble into ordered structures is of great interest in supramolecular chemistry and nanotechnology. This compound, with its defined stereochemistry and potential for hydrogen bonding, is a promising building block for the construction of complex supramolecular assemblies.

Emerging research directions include:

Self-Assembling Peptides: Incorporation of this compound into short peptide sequences could lead to the formation of novel hydrogels, fibrils, and other nanostructures. These materials could have applications in drug delivery, tissue engineering, and biocatalysis. The self-assembly of such systems is often governed by a combination of hydrogen bonding and other non-covalent interactions.

Functionalization of Nanomaterials: The surface of nanomaterials, such as gold nanoparticles and quantum dots, can be functionalized with this compound and its derivatives. This can impart chirality to the nanomaterial and enable specific interactions with biological systems. Such functionalized nanoparticles could be used in chiral sensing, bioimaging, and targeted drug delivery. The covalent functionalization can be achieved through the formation of amide or ester linkages.

Continued Application in Green and Sustainable Chemical Processes

The principles of green chemistry are increasingly important in both academic and industrial research. This compound and its derivatives can contribute to the development of more sustainable chemical processes.

Future efforts in this area may include:

Renewable Feedstocks: Research into the synthesis of this compound from renewable resources, such as biomass, would reduce the reliance on petrochemical feedstocks.

Aqueous Synthesis: The development of synthetic methods that utilize water as a solvent is a key goal of green chemistry. Novel protecting groups, such as the water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, are enabling peptide assembly in aqueous conditions researchgate.net. Applying these principles to the synthesis and application of this compound is a promising area of research.

Catalytic Efficiency: The use of highly efficient catalysts, including enzymes and organocatalysts, in the synthesis and transformations of this compound can reduce waste and energy consumption.

High-Throughput Methodologies for Derivatization and Screening of New Applications

To accelerate the discovery of new applications for this compound, high-throughput methodologies are essential. These techniques allow for the rapid synthesis and screening of large libraries of compounds.

Emerging strategies include:

Combinatorial Synthesis: The use of automated synthesis platforms can facilitate the rapid generation of a diverse range of derivatives of this compound. This allows for the systematic exploration of structure-activity relationships.

High-Throughput Screening: High-throughput screening (HTS) is a powerful tool for identifying compounds with desired biological or catalytic activity from large chemical libraries nuvisan.combmglabtech.com. Screening libraries of this compound derivatives against a variety of biological targets or in different catalytic reactions could lead to the discovery of novel applications in drug discovery and materials science. Modern HTS platforms can screen millions of compounds in a short period.

Q & A

Q. What are the key synthetic routes for benzyl (2R)-2-amino-3-hydroxypropanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via N-protection of serine derivatives. For example:

- Method A : Methyl 2-amino-3-hydroxypropanoate reacts with NaHCO₃ and benzyl chloroformate in ether at 0°C, yielding 62% product after purification .

- Method B : Using MgO instead of NaHCO₃ increases yield to 74%, likely due to improved base efficiency in scavenging HCl .

- Alternative routes start from L-serine, where thionyl chloride in methanol facilitates esterification, followed by benzyl chloroformate protection in a biphasic (water/ether) system . Key variables : Base selection (MgO vs. NaHCO₃), temperature control, and solvent polarity significantly impact yield and purity.

Q. Which spectroscopic methods are used to confirm the structure and purity of this compound?

- NMR : Proton and carbon NMR verify functional groups (e.g., benzyloxycarbonyl peaks at δ 5.1–7.3 ppm) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related (S)-benzyl esters .

- TLC : Monitors reaction progress using ninhydrin staining for free amines .

Advanced Questions

Q. How can researchers optimize synthesis yields when using different bases (e.g., MgO vs. NaHCO₃)?

- Mechanistic Insight : MgO’s higher basicity and lower solubility may reduce side reactions (e.g., ester hydrolysis) compared to NaHCO₃, which can form CO₂ bubbles, disrupting reaction homogeneity .

- Experimental Design : Conduct a kinetic study comparing base reactivity under controlled pH (8–9) and temperature (0°C to RT). Monitor intermediates via in-situ IR or quenching/TLC .

Q. What strategies ensure enantiomeric purity when synthesizing the (2R)-configured product from L-serine derivatives?

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-phenethylamine) to separate diastereomers via recrystallization .

- Asymmetric Catalysis : Employ enzymes (e.g., lipases) or metal catalysts to retain configuration during esterification .

- Starting Material : Opt for D-serine instead of L-serine to directly obtain the (2R) enantiomer, though this requires verifying commercial availability .

Q. How should discrepancies in stereochemical assignments be resolved?

- Comparative Analysis : Cross-validate NMR coupling constants (e.g., J values for vicinal protons) with X-ray data .

- Chiral HPLC : Use a column with a cellulose-based stationary phase to separate enantiomers and confirm retention times against standards .

- Optical Rotation : Compare experimental [α]D values with literature data for (2R)-configured analogs .

Q. What methodologies address contradictory yields in N-protection reactions?

- DoE (Design of Experiments) : Systematically vary parameters (base equivalents, solvent volume, stirring rate) to identify optimal conditions .

- Side Reaction Analysis : Characterize byproducts (e.g., via LC-MS) to determine if competing acylation or hydrolysis occurs .

Methodological Considerations

Q. How can researchers design derivatives of this compound for biological activity studies?

- Functionalization : Introduce substituents at the hydroxyl or amine groups (e.g., sulfonylation, acylation) while monitoring steric effects via molecular modeling .

- Biological Assays : Prioritize in vitro testing (e.g., antitubercular activity) using MIC (Minimum Inhibitory Concentration) assays, as seen in related serine hydrazides .

Q. What purification techniques are most effective for isolating this compound?

- Column Chromatography : Use gradient elution (1–10% ethyl acetate/hexane) to separate polar byproducts .

- Acid-Base Extraction : Leverage the compound’s solubility in ether (neutral pH) vs. aqueous layers (acidic/basic conditions) .

Data Contradiction Analysis

Q. Why do some syntheses report racemic mixtures despite starting from enantiomerically pure serine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.